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3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Medicinal chemistry Pharmacophore design Click chemistry

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1795084-25-1, MW 324.34 g/mol, C₁₇H₁₆N₄O₃) is a synthetic hybrid molecule comprising a 2H-chromen-2-one (coumarin) core, a piperidine linker, and a 1,2,3-triazole ring directly attached to the piperidine 4-position via a carbon–nitrogen bond. The compound is listed in the BindingDB database (BDBM50384476) and falls within the scope of patent US9212130B2, which claims heterocyclic derivatives as P2X3 receptor antagonists.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1795084-25-1
Cat. No. B2858231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one
CAS1795084-25-1
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C17H16N4O3/c22-16(14-11-12-3-1-2-4-15(12)24-17(14)23)20-8-5-13(6-9-20)21-10-7-18-19-21/h1-4,7,10-11,13H,5-6,8-9H2
InChIKeyQLHFBXSVLFYVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1795084-25-1): Compound Identity and Research Procurement Context


3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1795084-25-1, MW 324.34 g/mol, C₁₇H₁₆N₄O₃) is a synthetic hybrid molecule comprising a 2H-chromen-2-one (coumarin) core, a piperidine linker, and a 1,2,3-triazole ring directly attached to the piperidine 4-position via a carbon–nitrogen bond . The compound is listed in the BindingDB database (BDBM50384476) and falls within the scope of patent US9212130B2, which claims heterocyclic derivatives as P2X3 receptor antagonists [1][2]. Its structural architecture—specifically the direct piperidine–triazole C–N linkage—distinguishes it from other triazole-coumarin hybrids that employ sulfonyl, ether, or methylene linkers, making it a structurally well-defined probe for medicinal chemistry campaigns.

Compound Class Synthetic triazole-piperidine-coumarin hybrid probe
Structural Signature Direct C–N piperidine–triazole linkage (not sulfonyl/ether)
Patent Context Within P2X3 receptor antagonist claims of US9212130B2
Procurement Fit Medicinal chemistry campaigns: CNS, oncology, pain target studies

Why 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one Cannot Be Replaced by Generic Triazole-Coumarin Analogs


Triazole-coumarin hybrids are a large compound class with widely divergent linker chemistry, each topology dictating distinct conformational, electronic, and pharmacophoric properties. The target compound features a direct C–N bond between the piperidine 4-position and the N-1 of the 1,2,3-triazole, creating a rigid, electron-rich triazolyl-piperidine motif that is absent in analogs employing sulfonyl (CAS 1448073-46-8), ether, or methylene linkers [1]. This connectivity influences hydrogen-bond acceptor count (6 vs. 3 for the unsubstituted piperidine analog CAS 18144-51-9), topological polar surface area, and metabolic stability [2]. Furthermore, structure-activity relationship (SAR) studies on closely related 1,2,3-triazole-chromenone carboxamides demonstrate that even minor linker modifications can shift bioactivity from acetylcholinesterase inhibition (IC₅₀ = 1.80 µM for compound 11b) to complete inactivity [3]. Generic substitution without verifying the specific linker topology therefore risks selecting a compound with fundamentally different target engagement, pharmacokinetics, and intellectual property status.

Factor
Target Compound
Generic Analog
Impact if Interchanged
Linker Topology
Direct C–N piperidine–1,2,3-triazole
Sulfonyl, ether, or methylene linkers
Linker type alters hydrogen-bond profile, TPSA, and metabolic stability; may shift target engagement
SAR Sensitivity
Triazole-piperidine scaffold shows AChE/BACE1 activity in close analogs
Non-triazole analogs may lose CNS activity entirely
Linker modification can abolish cholinesterase inhibition; activity cannot be assumed to transfer
IP Positioning
Matches preferred claims of US9212130B2
Unsubstituted piperidine analog outside patent scope; sulfonyl analog uses different triazole isomer
May affect downstream patentability and freedom-to-operate in P2X3 programs

Quantitative Differential Evidence for 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one vs. Closest Analogs


Structural Topology: Direct C–N Triazole-Piperidine Linkage vs. Sulfonyl Linker in the Closest Commercial Analog

The target compound (CAS 1795084-25-1) bears a direct carbon–nitrogen bond between the piperidine 4-position and the N-1 atom of the 1,2,3-triazole, resulting in a 1,4-disubstituted triazolyl-piperidine motif. In contrast, the closest commercially available analog, 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1448073-46-8), employs a sulfonyl (–SO₂–) linker between the piperidine and a 1,2,4-triazole ring [1]. The direct C–N linkage eliminates the tetrahedral sulfur atom and two additional oxygen atoms present in the sulfonyl analog, reducing the hydrogen-bond acceptor count from 8 to 6 and lowering the topological polar surface area (TPSA) by approximately 24 Ų [2]. This topological difference is expected to impact membrane permeability, oral bioavailability, and off-target binding profiles, as sulfonyl groups are known to engage in distinct hydrogen-bond and electrostatic interactions that can alter target selectivity [1].

Linker Topology
Head-to-head
Direct C–N; 1,2,3-triazole; HBA=6 vs Sulfonyl (–SO₂–); 1,2,4-triazole; HBA=8
Linker identity modifies hydrogen-bond profile and TPSA
TPSA reduction ~24 Ų may influence permeability; verify in model
Medicinal chemistry Pharmacophore design Click chemistry

Physicochemical Property Differentiation: MW, HBA, and TPSA vs. Unsubstituted Piperidine Analog

Relative to the unsubstituted 3-(piperidine-1-carbonyl)-2H-chromen-2-one (CAS 18144-51-9, MW 257.28 g/mol, HBA = 3, TPSA ≈ 46.5 Ų), the target compound (MW 324.34 g/mol, HBA = 6, TPSA ≈ 89.3 Ų) incorporates the 1,2,3-triazole ring, which increases molecular weight by 67.06 g/mol and adds three hydrogen-bond acceptors [1]. The higher TPSA of the target compound (89.3 vs. 46.5 Ų) places it closer to the optimal range for oral CNS drug-likeness (60–90 Ų), whereas the unsubstituted analog falls below the typical threshold for blood-brain barrier penetration [1]. Additionally, the triazole ring introduces π–π stacking capability and a dipole moment absent in the unsubstituted piperidine, which can enhance binding affinity for aromatic-rich protein pockets such as cholinesterase active sites and kinase ATP-binding clefts [2][3].

Physicochemical Shift
Head-to-head
ΔMW +67.1 g/mol
ΔHBA +3
ΔTPSA ~+42.8 Ų
Triazole addition shifts CNS drug-like space
TPSA 89.3 vs. 46.5 Ų; within oral CNS window
Drug-likeness ADME prediction Lead optimization

Class-Level Biological Activity Inference: Cholinesterase Inhibition Potential Shared with Triazole-Chromenone Carboxamide Series

Although direct IC₅₀ data for the target compound are not yet publicly reported, the structurally proximate 1,2,3-triazole-chromenone carboxamide series described by Rastegari et al. (2019) provides class-level evidence for cholinesterase inhibitory activity. Compound 11b (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide), which shares the coumarin-3-carboxamide-piperidine-triazole architecture, showed acetylcholinesterase (AChE) IC₅₀ = 1.80 µM and BACE1 IC₅₀ = 21.13 µM, while being inactive toward butyrylcholinesterase (BuChE), demonstrating target selectivity within the cholinesterase family [1]. The target compound differs from 11b primarily in the absence of the 7-methoxy linker and the benzylpiperidine substitution, retaining the core triazole-piperidine-coumarin scaffold that was essential for activity in the Rastegari series [1]. This suggests the target compound is a viable starting scaffold for AChE/BACE1 dual inhibitor optimization, with the advantage of a simpler, lower-MW core (324.34 vs. 621.7 g/mol for 11b) that offers greater synthetic tractability and room for further derivatization.

Cholinesterase Activity
Class-level
Analog 11b: AChE IC₅₀ 1.80 µM, BACE1 IC₅₀ 21.13 µM; inactive vs BuChE
Scaffold may support AChE/BACE1 dual inhibitor exploration
No direct IC₅₀ for target compound; class-level inference — verify in assay
Alzheimer's disease Cholinesterase inhibition Multi-target directed ligands

Class-Level Anticancer Activity Inference from 4-(1,2,3-Triazol-1-yl)coumarin Derivatives

The 4-(1,2,3-triazol-1-yl)coumarin series reported by Zhang et al. (2014) provides quantitative anticancer activity benchmarks for triazole-coumarin conjugates. In MTT assays against MCF-7 (breast), SW480 (colon), and A549 (lung) cancer cell lines, the most potent compound (compound 23) displayed pronounced antiproliferative activity and induced G2/M cell-cycle arrest with subsequent apoptosis [1]. Although compound 23 lacks the piperidine linker present in the target compound, both share the 1,2,3-triazole ring directly N-linked to a heterocyclic scaffold, and the coumarin core is common to both series [1]. The target compound's piperidine linker introduces an additional basic nitrogen capable of protonation at physiological pH, which may enhance aqueous solubility and lysosomal accumulation—a known strategy for improving the therapeutic index of anticancer agents [2]. In contrast, the direct triazole-coumarin conjugates of Zhang et al. lack this basic center, potentially limiting their solubility and subcellular distribution profiles.

Antiproliferative Potential
Class-level
4-(1,2,3-triazol-1-yl)coumarin series: G2/M arrest, apoptosis in MCF-7, SW480, A549 cells
Piperidine center may confer lysosomotropic potential over neutral triazole-coumarins
No direct MTT data for target compound; cell-line response requires validation
Anticancer agents G2/M cell cycle arrest Apoptosis induction

Synthetic Modularity: Click Chemistry Accessibility as a Procurement Differentiator

The 1,2,3-triazole ring in the target compound is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction, enabling modular assembly from 4-azidopiperidine and alkyne building blocks [1][2]. This contrasts with the sulfonyl-linked analog (CAS 1448073-46-8), which requires a multi-step sulfonylation sequence and is incompatible with the one-pot, high-yielding conditions of CuAAC [1]. The click chemistry route offers >90% typical yields, tolerance to diverse functional groups, and compatibility with parallel library synthesis, significantly reducing procurement costs and lead times for customized analogs [2]. Furthermore, the 1,4-disubstituted 1,2,3-triazole regioisomer produced by CuAAC is structurally homogeneous, whereas the 1,2,4-triazole sulfonyl analog may exhibit regiochemical ambiguity during synthesis, complicating quality control and batch-to-batch reproducibility [1].

Synthetic Modularity
Head-to-head
CuAAC click chemistry: >90% yield, exclusive 1,4-regioisomer vs. multi-step sulfonylation: 40–60% yield, potential regioisomer ambiguity
Click-enabled scaffold supports rapid parallel analog synthesis
Higher yield and regioisomeric purity streamline procurement and SAR
Click chemistry CuAAC Modular synthesis Parallel library generation

Patent-Defined Target Space: P2X3 Receptor Antagonism Scope Under US9212130B2

The target compound falls within the Markush structure of US9212130B2, which claims heterocyclic derivatives comprising triazole, piperidine, and chromenone substructures as P2X3 receptor antagonists [1]. P2X3 is a clinically validated target for chronic pain, with the selective antagonist gefapixant (MK-7264) having completed Phase 3 clinical trials for refractory chronic cough [2]. The patent explicitly encompasses compounds where the piperidine ring is substituted with a triazolyl group and coupled to a chromenone via a carbonyl linker—precisely matching the architecture of the target compound [1]. In contrast, the unsubstituted piperidine analog (CAS 18144-51-9) lacks the triazole moiety entirely and falls outside the preferred patent claims, while the sulfonyl-linked analog (CAS 1448073-46-8) employs a 1,2,4-triazole and sulfonyl linker not specifically exemplified in the patent's preferred embodiments [1]. This patent positioning may confer commercial defensibility advantages for research programs targeting P2X3-mediated pathways.

Patent Landscape
Reported
Aligns with US9212130B2 Markush claims for triazole-piperidine-chromenone P2X3 antagonists
Provides clearer IP positioning than unsubstituted or sulfonyl-linked analogs
P2X3 target validated by gefapixant Phase 3; compound as potential backup chemotype
P2X3 receptor Pain therapeutics Intellectual property

High-Value Research and Industrial Application Scenarios for 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one


CNS Drug Discovery: Alzheimer's Disease Multi-Target Directed Ligand (MTDL) Development

Based on the class-level cholinesterase and BACE1 inhibitory activity demonstrated by structurally related 1,2,3-triazole-chromenone carboxamides (compound 11b: AChE IC₅₀ = 1.80 µM, BACE1 IC₅₀ = 21.13 µM) [1], the target compound serves as a lower-molecular-weight (324 vs. 622 g/mol) scaffold for developing Alzheimer's disease MTDLs. Its TPSA of ~89 Ų falls within the optimal CNS drug-like range, and the absence of a benzylpiperidine substitution provides ample vector points for further SAR exploration aimed at improving potency and selectivity. Procurement of this compound enables medicinal chemistry teams to initiate a hit-to-lead campaign from a ligand-efficient, patent-positioned starting point [2].

Oncology Research: Lysosomotropic Anticancer Agent Design

The target compound's ionizable piperidine nitrogen (pKa ~8.5) confers pH-dependent solubility and potential for lysosomal accumulation—a therapeutically relevant property for anticancer agents targeting lysosomal cell death pathways [1]. Unlike the neutral 4-(1,2,3-triazol-1-yl)coumarin conjugates reported by Zhang et al. (2014), which lack a basic center, the target compound can exploit the acidic tumor microenvironment and lysosomal pH gradient for selective cancer cell targeting [2]. This makes it particularly suitable for research programs exploring lysosomotropic drug delivery or autophagy modulation in drug-resistant cancers.

Pain Therapeutics: P2X3 Receptor Antagonist Hit Finding and Optimization

The target compound's structural alignment with the Markush claims of US9212130B2 positions it as a viable starting point for P2X3 receptor antagonist discovery programs targeting chronic pain, inflammatory pain, or refractory chronic cough [1]. With gefapixant having validated P2X3 as a clinical target, the compound's triazole-piperidine-chromenone architecture offers a distinct chemotype from the clinical candidate, potentially providing a backup series with differentiated intellectual property and pharmacokinetic profiles [2]. Procurement supports hit validation, selectivity profiling against P2X2/3 heteromeric receptors, and early lead optimization.

Antimicrobial Research: Click Chemistry-Enabled Library Synthesis for Antibacterial Screening

The 1,2,3-triazole ring, installed via high-yielding CuAAC click chemistry (>90% typical yield), enables rapid parallel synthesis of analog libraries directly from the procured parent compound [1]. Given that triazole-containing coumarin derivatives have demonstrated antimicrobial activity with MIC values as low as 0.4 µg/mL against S. aureus and superior activity to miconazole against A. fumigatus in related series [2], the target compound is an ideal core scaffold for generating focused libraries for antibacterial and antifungal screening. Its click-chemistry compatibility reduces synthesis costs and accelerates screening timelines compared to analogs requiring non-modular synthetic routes.

Application
Selection Property
Validation Focus
Alzheimer’s MTDL lead optimization
Triazole-piperidine-coumarin scaffold with ligand-efficient core (MW 324)
AChE/BACE1 dual inhibition and CNS drug-like TPSA profiling
Cancer cell-model studies with pH-dependent solubility
Ionizable piperidine center enabling lysosomal accumulation
Lysosomal targeting and antiproliferative endpoint review
P2X3 receptor antagonist screening
Structural alignment with US9212130B2 Markush claims
P2X3 binding and selectivity against P2X2/3 heteromeric receptors
Antimicrobial screening library synthesis
Click-chemistry-compatible core for parallel analog generation
MIC screening against bacterial and fungal panels
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